molecular formula C23H25NO7 B2534490 2-methoxyethyl 5-((2,6-dimethoxybenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 896833-05-9

2-methoxyethyl 5-((2,6-dimethoxybenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B2534490
CAS No.: 896833-05-9
M. Wt: 427.453
InChI Key: NDPWLCQHMHLUHD-UHFFFAOYSA-N
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Description

The compound 2-methoxyethyl 5-((2,6-dimethoxybenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate features a 1,2-dimethylindole core with three key substituents:

  • Position 3: A 2-methoxyethyl carboxylate ester.
  • Position 5: A benzoyloxy group substituted with 2,6-dimethoxy moieties.

Properties

IUPAC Name

2-methoxyethyl 5-(2,6-dimethoxybenzoyl)oxy-1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO7/c1-14-20(22(25)30-12-11-27-3)16-13-15(9-10-17(16)24(14)2)31-23(26)21-18(28-4)7-6-8-19(21)29-5/h6-10,13H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPWLCQHMHLUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)C3=C(C=CC=C3OC)OC)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methoxyethyl 5-((2,6-dimethoxybenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic derivative of indole, which has garnered attention due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

C18H22N2O5\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{5}

This molecular formula indicates the presence of functional groups such as methoxy and carboxylate that may contribute to its biological activity.

Research indicates that indole derivatives often interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound may include:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Some indole derivatives act as ligands for serotonin receptors, impacting neurotransmission and potentially influencing mood disorders.

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.4Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)3.7Cell cycle arrest at G2/M phase
A549 (Lung Cancer)4.9Inhibition of angiogenesis

These findings suggest that the compound may induce apoptosis and inhibit tumor growth through multiple pathways.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. It has shown activity against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

The observed MIC values indicate that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

A notable study investigated the cytotoxic effects of this compound on a panel of cancer cell lines. The results highlighted its selective toxicity towards malignant cells while sparing normal cells. The study utilized a five-dose screening method across multiple concentrations to determine the growth inhibition percentage.

Study Findings:

  • The compound exhibited a GI50 value of 6 µM against breast cancer cells.
  • No significant cytotoxicity was observed in non-cancerous cell lines at concentrations up to 50 µM.
  • Further analysis revealed that the compound's action was associated with increased levels of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Table 1: Key Structural Differences
Compound Name (Source) Core Structure Position 3 Substituent Position 5 Substituent Key Functional Groups
Target Compound 1,2-Dimethylindole 2-Methoxyethyl carboxylate 2,6-Dimethoxybenzoyloxy ester Ester, methoxy, benzoyloxy
Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate 1,2-Dimethylindole Ethyl carboxylate Hydroxyl (-OH) Ester, hydroxyl
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Indole Carboxamide Fluorine (-F) Amide, fluorine, benzoyl
5-Ethoxycarbonyl-7-acetoxy-1H,9cH-3,4-dihydronaphto[c,d,e]indole Fused dihydronaphtoindole Ethoxycarbonyl Acetoxy (-OAc) Ester, acetoxy, fused ring system
Key Observations:
  • Lipophilicity : The target compound’s 2,6-dimethoxybenzoyloxy group increases lipophilicity compared to hydroxyl (e.g., ) or fluorine substituents (e.g., ). This may enhance membrane permeability but reduce aqueous solubility.
  • Electron Effects : Methoxy groups (electron-donating) on the benzoyloxy moiety could stabilize the ester linkage via resonance, contrasting with electron-withdrawing fluorine in .
Key Observations:
  • Ester vs. Amide : The target’s ester group (C=O ~1700–1750 cm⁻¹) would exhibit a higher IR stretch than amides (e.g., 1666 cm⁻¹ in ), reflecting differences in electron delocalization.
  • Synthetic Complexity : The target’s 2,6-dimethoxybenzoyloxy group likely requires multi-step synthesis, similar to the benzoylated amides in , which involve refluxing with DMSO/NaOEt.

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